molecular formula C18H25NO13 B562131 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136734-56-0

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No. B562131
CAS RN: 136734-56-0
M. Wt: 463.392
InChI Key: ISCYUJSLZREARS-XCZSIQBNSA-N
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Description

“4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound with the molecular formula C18H25NO13 . It acts as a chromogenic substrate for alpha-D-glucosidase . Upon cleavage by the enzyme, it yields a yellow solution . It is also used in the detection of glucansucrases and for yeast alpha-D-glucosidase . Further, it is a substrate for lysosomal alpha-glucosidase and maltase-glucoamylase .


Molecular Structure Analysis

The molecular structure of “4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” is complex, with a molecular weight of 463.39 . The IUPAC name of the compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol .


Chemical Reactions Analysis

“4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” serves as a substrate for alpha-D-glucosidase . Upon cleavage by the enzyme, it is converted to a yellow-colored product .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in DMSO, methanol, and water . It has a melting point of 130-132°C .

Scientific Research Applications

Chromogenic Substrate for Enzyme Assays

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside: is widely used as a chromogenic substrate in enzyme assays . When enzymes such as alfa-D-glucosidase act on this compound, it releases a yellow-colored product, 4-nitrophenol, which can be quantitatively measured. This application is crucial for studying enzyme kinetics and for screening inhibitors that can regulate enzyme activity.

Detection of Glucansucrases

This compound is instrumental in the detection of glucansucrases, which are enzymes that catalyze the synthesis of glucans from sucrose . The ability to monitor glucansucrase activity is essential for research in carbohydrate chemistry and for understanding the role of these enzymes in various biological processes.

Yeast Alfa-D-Glucosidase Studies

In yeast research, 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside serves as a substrate to study alfa-D-glucosidase activity . This is particularly important in the brewing industry and in the study of yeast metabolism, where alfa-D-glucosidase plays a key role in the breakdown of sugars.

Lysosomal Alfa-Glucosidase Research

The compound is used as a substrate for lysosomal alfa-glucosidase, an enzyme involved in the breakdown of glycogen . Research in this area can lead to a better understanding of metabolic disorders such as Pompe disease, where there is a deficiency of this enzyme.

Maltase-Glucoamylase Substrate

It also acts as a substrate for maltase-glucoamylase, an enzyme that plays a significant role in starch digestion . Studies using this compound can help in understanding digestive processes and in designing therapeutic agents for digestive disorders.

Glycosidase Activity Assays

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside: is used in glycosidase activity assays to measure the activity of enzymes that cleave glycosidic bonds . This has implications in various fields, including biofuel production, where glycosidase enzymes are used to break down plant biomass into fermentable sugars.

Pharmaceutical Research

In pharmaceutical research, this compound is used to study the interaction between drugs and glucosidase enzymes . This is particularly relevant for the development of antidiabetic drugs, as glucosidase inhibitors can help manage blood sugar levels in diabetic patients.

Biochemical Research

Lastly, the compound finds application in general biochemical research to study the structure-function relationship of enzymes . By observing how the compound interacts with different enzymes, researchers can infer the active sites and mechanisms of enzyme action.

Safety and Hazards

The compound should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is light sensitive and incompatible with strong oxidizing agents .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUJSLZREARS-XCZSIQBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858194
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136734-56-0
Record name 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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